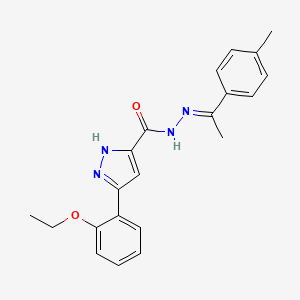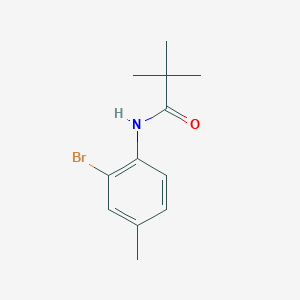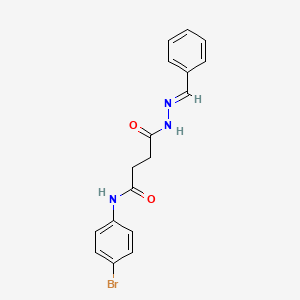
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dicyclohexyl-amine group, a tert-butoxycarbonylamino group, and a nitro-phenyl-propionate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butoxycarbonylamino group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the nitro-phenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the propionate moiety: This step involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Coupling of the dicyclohexyl-amine group: This step involves the reaction of dicyclohexylamine with the intermediate formed in the previous steps under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Amino-phenyl-propionate derivatives.
Reduction: Amino-phenyl-propionate derivatives.
Substitution: Free amine derivatives.
科学研究应用
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(1H-indol-3-yl)-propionate: Similar structure but with an indole group instead of a nitro-phenyl group.
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionate: Similar structure but with a methoxy-phenyl group instead of a nitro-phenyl group.
Uniqueness
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate is unique due to the presence of the nitro-phenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
属性
分子式 |
C26H41N3O6 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2 |
InChI 键 |
LVBPPXVRTJXZEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
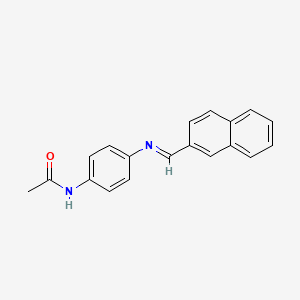
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)

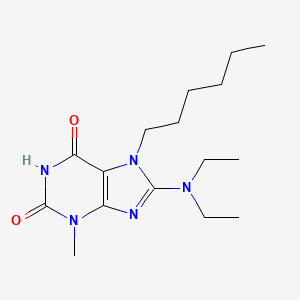

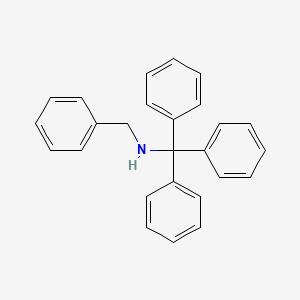
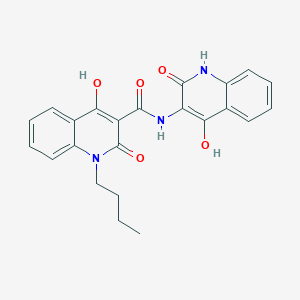
![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)
